molecular formula C17H22N4O4S B2630551 phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1428380-75-9

phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2630551
CAS No.: 1428380-75-9
M. Wt: 378.45
InChI Key: MTGJXWBMBCDIEZ-UHFFFAOYSA-N
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Description

Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an imidazole ring, and a sulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the formation of the imidazole ring followed by the introduction of the sulfonamide group. The piperidine ring is then attached through a series of condensation reactions. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate can be compared to other similar compounds such as:

    Phenylimidazoles: These compounds also contain an imidazole ring but may lack the sulfonamide or piperidine groups.

    Sulfonamides: These compounds contain the sulfonamide group but may have different ring structures.

    Piperidine derivatives: These compounds feature the piperidine ring but may have different functional groups attached.

The uniqueness of this compound lies in its combination of these three functional groups, which provides a versatile scaffold for various applications.

Properties

IUPAC Name

phenyl 4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-12-16(18-13-20)26(23,24)19-11-14-7-9-21(10-8-14)17(22)25-15-5-3-2-4-6-15/h2-6,12-14,19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGJXWBMBCDIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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